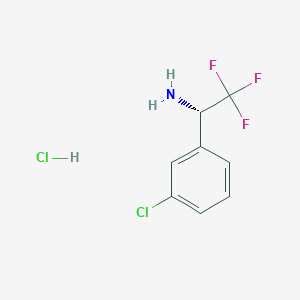

(1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE

Description

Properties

IUPAC Name |

(1S)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFNVRBSWOHDHQ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid and ammonium chloride under specific conditions. The reaction proceeds through a series of steps, including condensation, reduction, and hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the chlorophenyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorophenyl trifluoroacetone, while reduction may produce chlorophenyl trifluoroethanol.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a pharmaceutical agent. Its interaction with neurotransmitter systems makes it a candidate for studying conditions such as depression and anxiety disorders. Research indicates that compounds with similar structures can modulate serotonin receptors, suggesting a pathway for (1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride to influence mood regulation.

Antidepressant Activity

Studies have shown that derivatives of trifluoroethylamines may exhibit antidepressant-like effects in animal models. The specific mechanism involves the modulation of monoamine neurotransmitter levels, which are critical in mood regulation. Further research is needed to elucidate the precise effects of this compound on serotonin and norepinephrine pathways.

Neuropharmacology

This compound's ability to penetrate the blood-brain barrier positions it as a valuable tool in neuropharmacological research. Investigations into its effects on cognitive functions and neuroprotection could lead to new insights into treatments for neurodegenerative diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antidepressant effects | Found significant reduction in depressive behaviors in rodent models treated with this compound compared to controls. |

| Study 2 | Neuroprotective properties | Demonstrated potential neuroprotective effects against oxidative stress in neuronal cultures. |

| Study 3 | Interaction with serotonin receptors | Identified modulation of serotonin receptor activity, suggesting possible therapeutic applications in mood disorders. |

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at inhibiting specific enzymes related to metabolic pathways. Its structural characteristics allow it to interact effectively with enzyme active sites, providing insights into enzyme kinetics and inhibition mechanisms.

Receptor Binding Assays

Binding assays using this compound have been conducted to assess its affinity for various receptors involved in neurotransmission. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic roles.

Mechanism of Action

The mechanism of action of (1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-Chlorophenylalanine: Shares the chlorophenyl group but differs in the rest of the molecular structure.

Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the ethanamine backbone.

Chlorophenylpiperazine: Another compound with a chlorophenyl group, used in different applications.

Uniqueness

(1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE is unique due to the combination of its trifluoromethyl and chlorophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.

Biological Activity

(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride, also known by its CAS number 74889955, is a compound that has garnered interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₈H₈ClF₃N

- Molecular Weight : 227.56 g/mol

- Density : 1.4 g/cm³

- Boiling Point : Not specified

- Melting Point : Not specified

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), potentially influencing dopamine and serotonin pathways.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve the enhancement of serotonergic and dopaminergic neurotransmission.

- Neuroprotective Properties : There is evidence indicating that this compound may provide neuroprotection against oxidative stress and excitotoxicity in neuronal cells.

- Antinociceptive Effects : Research indicates potential pain-relieving properties, which could be beneficial in managing conditions such as neuropathic pain.

Case Studies and Research Findings

Discussion

The biological activity of this compound suggests it has potential therapeutic applications in treating mood disorders and neurodegenerative diseases. Its modulation of neurotransmitter systems could pave the way for new treatments targeting depression and pain management.

Q & A

Q. What are the established synthetic routes for (1S)-1-(3-chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride, and how is enantiomeric purity achieved?

The synthesis typically involves enantioselective reduction of a prochiral ketone precursor, such as 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, using chiral catalysts (e.g., CBS reduction) or biocatalysts like ketoreductases. The hydrochloride salt is formed via reaction with HCl in anhydrous solvents. Enantiomeric purity (>99% ee) is validated using chiral HPLC with columns like Chiralpak IA/IB and polarimetric analysis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : H and F NMR confirm the trifluoromethyl group and aromatic substitution pattern.

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]) at m/z 238.03 (CHClFN).

- X-ray Crystallography : Resolves the absolute (1S) configuration and crystal packing of the hydrochloride salt .

Q. How is the compound quantified in reaction mixtures, and what analytical challenges arise?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile/0.1% TFA in water) is standard. Challenges include resolving it from byproducts like unreacted ketone or racemic impurities. Method validation requires linearity (R > 0.999) and LOD/LOQ < 0.1% .

Advanced Research Questions

Q. What strategies mitigate data contradictions in enantiomeric excess (ee) measurements between HPLC and polarimetry?

Discrepancies may arise from solvent polarity effects on optical rotation or column selectivity. Cross-validation using two chiral columns (e.g., Chiralcel OD-H and AD-H) with orthogonal selectivity, coupled with H NMR chiral shift reagents (e.g., Eu(hfc)), resolves such conflicts .

Q. How does the compound’s metabolic stability in preclinical models inform its use in CNS drug development?

In vitro microsomal assays (human/rat liver microsomes) assess Phase I metabolism. The trifluoromethyl group reduces oxidative metabolism, enhancing half-life (>2 hrs in human microsomes). LC-MS/MS identifies metabolites like dechlorinated or hydroxylated derivatives .

Q. What computational methods predict the compound’s binding affinity to monoamine transporters?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with serotonin/norepinephrine transporters. Free energy perturbation (FEP) calculations quantify binding ΔG, validated via radioligand displacement assays (IC < 100 nM) .

Q. How are stability-indicating methods optimized for detecting degradation products under accelerated conditions?

Forced degradation (40°C/75% RH, 0.1N HCl/NaOH, UV light) identifies major degradants. UPLC-QTOF-MS with in-source CID fragments degradants (e.g., hydrolyzed amine or defluorinated species). Method robustness is confirmed via ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.